molecular formula C17H33FO2 B12981102 17-Fluoroheptadecanoic acid

17-Fluoroheptadecanoic acid

Cat. No.: B12981102
M. Wt: 288.4 g/mol
InChI Key: FFQYRKHIQICILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Fluoroheptadecanoic acid is a fluorinated fatty acid derivative. It is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The incorporation of a fluorine atom into the fatty acid chain enhances its stability and alters its biochemical behavior, making it a valuable tool for research and diagnostic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 17-fluoroheptadecanoic acid typically involves nucleophilic fluorination. One common method is the use of a macrocyclic aminopolyether (Kryptofix®2.2.2.) supported labeling method. The equimolar complex of potassium carbonate and the aminopolyether is used to provide fluoride of high nucleophilicity in a homogeneous solution of acetonitrile . This method ensures high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated synthesizers to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 17-Fluoroheptadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

17-Fluoroheptadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-fluoroheptadecanoic acid involves its incorporation into metabolic pathways where it mimics natural fatty acids. The fluorine atom alters the compound’s biochemical properties, allowing it to be used as a tracer in PET imaging. The compound targets fatty acid metabolism pathways, providing insights into metabolic processes and disease states .

Comparison with Similar Compounds

Uniqueness: 17-Fluoroheptadecanoic acid is unique due to its specific incorporation into fatty acid metabolism pathways, making it a valuable tool for studying metabolic diseases and disorders. Its stability and high yield production methods further enhance its applicability in various research fields.

Properties

Molecular Formula

C17H33FO2

Molecular Weight

288.4 g/mol

IUPAC Name

17-fluoroheptadecanoic acid

InChI

InChI=1S/C17H33FO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20)

InChI Key

FFQYRKHIQICILB-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCF)CCCCCCCC(=O)O

Origin of Product

United States

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